REACTION_CXSMILES
|
[CH3:1][C:2]([S:5]([CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)(=[O:7])=[O:6])([CH3:4])[CH3:3]>CO.Cl.[Pd]>[CH3:4][C:2]([S:5]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:13][NH2:14])=[CH:15][CH:16]=1)(=[O:7])=[O:6])([CH3:1])[CH3:3]
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Name
|
|
Quantity
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300 mg
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Type
|
reactant
|
Smiles
|
CC(C)(C)S(=O)(=O)CC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filter over Celite®
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Type
|
WASH
|
Details
|
wash with methanol
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Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)S(=O)(=O)CC1=CC=C(CN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |